methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-11-8-2-3-10-4-6(7)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAACYBDGZPXTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719939 | |
| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-49-1 | |
| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.
Structural Overview
This compound belongs to the pyrrolopyridine family, which is characterized by a fused pyrrole and pyridine ring structure. This unique configuration contributes to its biological activity, particularly in inhibiting various molecular targets involved in cell signaling pathways.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent downstream signaling that leads to tumor growth and metastasis .
Antitumor Activity
Research indicates that this compound exhibits potent antitumor effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, in human tumor xenograft models, this compound demonstrated a dose-dependent inhibition of tumor growth .
Antimicrobial Properties
In addition to its antitumor activity, this compound has been evaluated for its antimicrobial properties. Studies have reported that derivatives of pyrrolopyridine compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for these compounds are often in the low micromolar range .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
Detailed Findings
- Antitumor Mechanism : The compound's interaction with FGFRs stabilizes inactive conformations of these kinases, disrupting their signaling pathways essential for cancer cell survival .
- Antimicrobial Efficacy : this compound has shown promising results against resistant bacterial strains with notable potency compared to standard treatments .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and metabolism profiles for this compound derivatives, indicating potential for further development as therapeutic agents .
Scientific Research Applications
Chemical Properties and Identifiers
- IUPAC Name : methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- Molecular Formula :
- Molecular Weight : 176.17 g/mol
- CAS Number : 1353101-49-1
- InChI : InChI=1S/C9H8N2O2/c1-13-9(12)7-5-11-8-2-3-10-4-6(7)8/h2-5,11H,1H3
- SMILES : COC(=O)C1=CNC2=C1C=NC=C2
Scientific Research Applications
While specific applications of methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate are not extensively documented, its pyrrolo[3,2-c]pyridine core structure is found in various biologically active compounds . The core structure's derivatives have shown potential in several therapeutic areas .
Medicinal Chemistry :
- Kinase Inhibitors : Pyrrolo[3,2-c]pyridine derivatives have been explored as inhibitors of kinases such as MPS1 . MPS1 inhibitors have potential as anti-cancer agents .
- FGFR Inhibitors : 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated activity as fibroblast growth factor receptor (FGFR) inhibitors . These inhibitors may be useful in cancer therapy because abnormal activation of the FGFR signaling pathway plays a role in various types of tumors .
Case Studies
- MPS1 Inhibitors : In one study, researchers discovered and optimized MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold . Guided by structure-based design, they identified compound 65 (CCT251455), which stabilizes an inactive conformation of MPS1 and displays a favorable oral pharmacokinetic profile .
- Antitumor Activity : Compound 18 , a pyrrolo[3,4-c]pyridine derivative, exhibited moderate cytotoxicity against ovarian cancer cells and limited toxicity toward breast cancer and healthy cardiac cell lines .
Related Pyrrolopyridine Compounds
Other pyrrolopyridine derivatives, such as methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate and methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, have also found applications in scientific research .
- Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate : This compound's applications are primarily as a chemical intermediate in organic synthesis .
- Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate : Derivatives of this compound have shown potent activity against FGFR1, 2, and 3, and inhibited breast cancer cell proliferation, induced apoptosis, and inhibited cell migration and invasion .
Chemical Reactions Analysis
Oxidation Reactions
The pyrrole ring undergoes oxidation to form N-oxides or hydroxylated derivatives. For example:
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N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the corresponding N-oxide .
-
Side-Chain Oxidation : The methyl ester group can be oxidized to carboxylic acid derivatives using strong oxidizing agents like KMnO₄ under acidic conditions.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at specific positions of the heterocyclic core:
Electrophilic Aromatic Substitution
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Halogenation : Bromination with Br₂ in acetic acid introduces bromine at the 4-position of the pyridine ring, forming 4-bromo derivatives.
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Nitration : Nitration using HNO₃/H₂SO₄ selectively targets the pyrrole ring at the 5-position .
Nucleophilic Substitution
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Ester Hydrolysis : The methyl ester undergoes hydrolysis with NaOH (2M, 80°C) to yield 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Cross-Coupling Reactions
The brominated derivative participates in palladium-catalyzed cross-coupling reactions:
Reduction Reactions
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Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol .
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Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the pyrrole ring, forming a tetrahydropyrrolopyridine derivative.
Cyclization and Functionalization
The compound serves as a precursor in synthesizing fused heterocycles:
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Condensation Reactions : Reacts with amines or hydrazines to form imidazo[4,5-c]pyrrolopyridines under microwave-assisted conditions .
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Carbamate Formation : Treatment with ClCO₂R (R = alkyl) introduces carbamate groups at the N-1 position, enhancing kinase inhibition properties .
Acid/Base-Driven Transformations
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Deprotonation : The NH group of the pyrrole ring is deprotonated by NaH, enabling alkylation with iodomethane to form N-methyl derivatives.
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Decarboxylation : Heating the carboxylic acid derivative (post-ester hydrolysis) at 200°C results in decarboxylation to yield unsubstituted pyrrolopyridine.
Key Research Findings
Comparison with Similar Compounds
Ethyl 1H-Pyrrolo[2,3-c]pyridine-3-carboxylate (CAS: 67058-73-5)
- Structural Difference : Ethyl ester group (vs. methyl) and a [2,3-c] fused pyrrolopyridine isomer (vs. [3,2-c]).
- Molecular Weight : 190.20 g/mol .
- Synthesis: Prepared via catalytic hydrogenation of precursors in ethanol .
- Applications : Used in ligand development for neurodegenerative disease studies (e.g., tau protein binding) .
- Safety : Shares similar hazard profiles (H302, H315) with methyl analogs .
Ethyl 1H-Pyrrolo[3,2-c]pyridine-4-carboxylate (CAS: 1167056-36-1)
Methyl 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 959245-12-6)
Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: N/A)
- Structural Difference : Methoxy group at the 5-position and ester at the 2-position.
- Synthesis : Derived from 2,5-dimethoxytetrahydrofuran and chloropyridine precursors under reflux .
- Yield : 85% via hydrogenation methods .
Comparative Analysis of Key Properties
Physical and Spectral Data
Preparation Methods
Summary Table of Key Preparation Steps
| Preparation Step | Typical Reagents & Conditions | Notes |
|---|---|---|
| Oxidation of pyridine to pyridine N-oxide | m-Chloroperbenzoic acid, room temp | Prepares reactive intermediate for nitration |
| Nitration | Fuming nitric acid, sulfuric acid, low temp | Introduces nitro group for further transformation |
| Formation of vinyl intermediate | N,N-Dimethylformamide dimethyl acetal, DMF | Key step before cyclization |
| Cyclization & reduction | Iron powder, acetic acid, 100 °C | Forms pyrrolo[3,2-c]pyridine core |
| Esterification | Methyl chloroformate, triethylamine, dichloromethane | Introduces methyl ester at 3-position |
| Cross-coupling | Pd catalyst, arylboronic acids, base, microwave | Functionalizes core with aryl groups |
| Hydrogenation | Pd/C, methanol, H2, room temp | Removes protecting groups, saturates bonds |
| Purification | Silica gel chromatography | Ensures product purity |
Research Findings and Considerations
- The cyclization approach via pyridine N-oxide intermediates is well-established and provides good yields of the core heterocycle.
- Esterification conditions are mild and selective, preserving the integrity of the heterocyclic system.
- Cross-coupling reactions enable structural diversity, facilitating medicinal chemistry applications.
- Microwave-assisted synthesis accelerates reaction times and can improve yields.
- Hydrogenation steps are crucial for modifying protecting groups and adjusting saturation levels.
- Patent literature reveals advanced one-step conversions that improve process efficiency and scalability.
Q & A
Basic: What are the key considerations for optimizing the synthesis of methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate?
Methodological Answer:
Synthesis optimization should focus on reaction conditions such as catalyst selection (e.g., palladium for cross-coupling), solvent polarity, and temperature control. For example, esterification of pyrrolopyridine intermediates (e.g., using methyl chloroformate) may require anhydrous conditions to avoid hydrolysis . Evidence from analogous compounds suggests that microwave-assisted synthesis can reduce reaction times and improve yields . Always monitor purity via HPLC or GC-MS to identify side products early .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
Combine multiple techniques:
- NMR : Use - and -NMR to confirm substituent positions and ester group integration. For example, the methyl ester typically appears as a singlet at ~3.8–4.0 ppm in -NMR .
- X-ray crystallography : Resolve ambiguous regiochemistry, as demonstrated for structurally similar bicyclic pyrrolopyridines (e.g., crystal system: monoclinic, space group ) .
- HRMS : Validate molecular weight with <2 ppm error .
Advanced: How can regioselectivity challenges in electrophilic substitution reactions be addressed?
Methodological Answer:
Regioselectivity in bromination or nitration is influenced by the electron-rich pyrrole ring. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals . Experimentally, use directing groups (e.g., Boc protection on the pyridine nitrogen) to steer substitution to the 5- or 6-position, as seen in methyl 5-bromo-pyrrolopyridine derivatives . Validate outcomes via -NMR coupling constants or NOE experiments .
Advanced: What strategies enhance pharmacokinetic properties of this scaffold for therapeutic applications?
Methodological Answer:
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid to improve solubility and enable salt formation (e.g., sodium or hydrochloride salts) .
- Prodrug design : Mask polar groups with labile protecting moieties (e.g., tert-butyl esters) to enhance bioavailability .
- Structural analogs : Introduce fluorine or methyl groups at meta positions to modulate metabolic stability, as shown in TRK kinase inhibitors .
Basic: What are common side products during synthesis, and how are they mitigated?
Methodological Answer:
- Over-alkylation : Occurs during esterification; mitigate by using controlled stoichiometry of methylating agents (e.g., methyl iodide) .
- Ring-opening byproducts : Use non-nucleophilic bases (e.g., DBU) in cyclization steps to prevent decomposition .
- Identification : Employ LC-MS to detect low-abundance impurities (<0.1%) and optimize column chromatography gradients for separation .
Advanced: How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- Docking simulations : Use crystal structures of target proteins (e.g., TRK kinases) to predict binding modes. Adjust substituents to optimize hydrogen bonding with residues like Asp 753 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs with favorable dynamics .
- QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity data to design potent derivatives .
Basic: How are solubility issues addressed in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to solubilize the compound without cytotoxicity .
- pH adjustment : Prepare sodium salts via saponification of the ester group for aqueous buffer compatibility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance dissolution rates in vitro .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Use hepatocyte microsomes to identify active metabolites that may contribute to discrepancies .
- Structural validation : Confirm batch purity via X-ray crystallography to rule out polymorphic effects .
Advanced: Why might in vitro activity fail to translate to in vivo efficacy?
Methodological Answer:
- Metabolic instability : Screen for CYP450-mediated degradation using liver microsomes; introduce deuterium at vulnerable positions to block oxidation .
- Plasma protein binding : Measure unbound fraction via equilibrium dialysis; modify lipophilicity to reduce sequestration .
- Blood-brain barrier penetration : Introduce zwitterionic groups (e.g., carboxylic acid + tertiary amine) to enhance CNS uptake .
Advanced: How to improve catalytic efficiency in multi-step syntheses?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors for high-pressure hydrogenation of nitro intermediates, reducing reaction times from hours to minutes .
- Enzymatic catalysis : Use lipases for enantioselective esterification, achieving >99% ee in chiral analogs .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology to maximize yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
